N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide
CAS No.: 1798484-01-1
Cat. No.: VC4318644
Molecular Formula: C20H21F3N2O4
Molecular Weight: 410.393
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1798484-01-1 |
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Molecular Formula | C20H21F3N2O4 |
Molecular Weight | 410.393 |
IUPAC Name | N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide |
Standard InChI | InChI=1S/C20H21F3N2O4/c1-13-6-8-14(9-7-13)17(29-11-10-26)12-24-18(27)19(28)25-16-5-3-2-4-15(16)20(21,22)23/h2-9,17,26H,10-12H2,1H3,(H,24,27)(H,25,28) |
Standard InChI Key | RQWYOSUUSOJRKM-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2C(F)(F)F)OCCO |
Introduction
Chemical Identity
N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a synthetic organic compound. Its name suggests it belongs to the class of oxalamides, which are derivatives of oxalic acid containing two amide groups. The functional groups and substituents in this compound indicate potential applications in medicinal chemistry, material science, or as intermediates in organic synthesis.
Key Structural Features:
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Oxalamide Core: Contains two amide groups derived from oxalic acid.
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Hydroxyethoxy Group: Imparts hydrophilic properties and potential for hydrogen bonding.
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p-Tolyl Substituent: A methyl-substituted phenyl group, contributing to lipophilicity.
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Trifluoromethyl Phenyl Substituent: Adds electron-withdrawing properties, enhancing stability and bioactivity.
Medicinal Chemistry
Compounds with similar structures are often investigated for their biological activities due to the following:
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Hydrogen Bonding Capability: The hydroxy and amide groups can interact with biological targets.
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Lipophilic and Hydrophilic Balance: The combination of trifluoromethyl and hydroxyethoxy groups may improve cell membrane permeability and solubility.
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Electron-Withdrawing Effects: The trifluoromethyl group can enhance binding affinity to enzymes or receptors by stabilizing interactions.
Material Science
The compound's dual hydrophilic and lipophilic nature may make it suitable for:
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Polymer Synthesis: As a monomer or crosslinking agent in specialized polymers.
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Surface Modifications: Enhancing adhesion or compatibility in composite materials.
Synthesis Pathways
The synthesis of such compounds typically involves:
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Preparation of Oxalamide Core: Reacting oxalyl chloride with appropriate amines under controlled conditions.
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Introduction of Substituents:
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Hydroxyethoxy group via alkylation or etherification.
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p-Tolyl and trifluoromethyl phenyl groups through nucleophilic substitution or coupling reactions.
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Purification and Characterization:
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Techniques like recrystallization, chromatography, NMR (1H, 13C), IR spectroscopy, and LC-MS are used to confirm structure.
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Analytical Data (Hypothetical)
Property | Value/Observation |
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Molecular Formula | C18H19F3N2O4 |
Molecular Weight | ~384 g/mol |
Solubility | Likely soluble in polar organic solvents (e.g., DMSO, methanol). |
Melting Point | Dependent on crystalline form; typically >100°C for oxalamides. |
NMR Spectra | Signals corresponding to aromatic protons, aliphatic chains, and amide protons. |
IR Spectra | Peaks for C=O (amide), O-H (hydroxy), and C-F (trifluoromethyl). |
Biological Insights
While no specific biological data is available for this compound:
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Oxalamides are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
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The trifluoromethyl group often enhances metabolic stability and binding specificity in drug-like molecules.
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